[2-(3-methoxyphenyl)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[2-(3-methoxyphenyl)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound that features both a methoxyphenyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-methoxyphenyl)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common approach is the reductive amination of a pyrazole derivative with a methoxyphenyl ethylamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[2-(3-methoxyphenyl)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron and hydrochloric acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with palladium on carbon.
Electrophiles: Nitric acid for nitration, bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while nitration of the aromatic ring can produce a nitro-substituted compound .
Scientific Research Applications
[2-(3-methoxyphenyl)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [2-(3-methoxyphenyl)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine]: Shares a similar pyrazolyl structure but differs in the substituents attached to the pyrazole ring.
[5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl 2-methoxyphenyl methanone]: Contains a methoxyphenyl group and a pyrazolyl group but with different substituents.
Uniqueness
The uniqueness of [2-(3-methoxyphenyl)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H25N3O |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C17H25N3O/c1-4-10-20-16(11-14(2)19-20)13-18-9-8-15-6-5-7-17(12-15)21-3/h5-7,11-12,18H,4,8-10,13H2,1-3H3 |
InChI Key |
HJIHAYDCXIQZLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CNCCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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